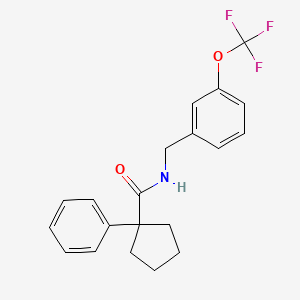
(Phenylcyclopentyl)-N-((3-(trifluoromethoxy)phenyl)methyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you’re interested in contains several functional groups. The phenylcyclopentyl part refers to a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a cyclopentyl group (a ring of 5 carbon atoms). The N-((3-(trifluoromethoxy)phenyl)methyl)formamide part refers to a formamide group (a functional group derived from formic acid) attached to a phenyl group that has a trifluoromethoxy group (an oxygen atom bonded to a carbon atom that is in turn bonded to three fluorine atoms) at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The phenyl rings could participate in π-π stacking interactions, and the trifluoromethoxy group could be involved in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase the compound’s polarity and potentially its boiling point .科学的研究の応用
Antibacterial Activity
The trifluoromethoxy group has been studied for its antibacterial properties . Compounds with this group, such as phenylboronic acids, have shown potential in combating bacterial strains like Escherichia coli and Bacillus cereus. The presence of the trifluoromethoxy group can influence the acidity of these compounds, which in turn affects their antibacterial efficacy .
Agrochemical Applications
Trifluoromethylpyridines, which share a similar trifluoromethoxy functional group, are key structural motifs in agrochemicals. They are used to protect crops from pests, with over 20 agrochemicals containing this group having acquired ISO common names. The unique physicochemical properties of the fluorine atom contribute to the biological activities of these derivatives .
Pharmaceutical Industry
The trifluoromethoxy group is also significant in the pharmaceutical industry. It’s found in several pharmaceutical and veterinary products, with many candidates currently undergoing clinical trials. The group’s unique characteristics enhance the biological activity of pharmaceuticals .
Synthesis of Organic Compounds
In organic chemistry, the trifluoromethoxy group is utilized in the synthesis of various organic compounds. Its introduction into molecules can significantly alter their properties, making them useful for a wide range of applications, including the development of new medicinal compounds .
Pesticide Development
The trifluoromethoxy group is a common feature in the development of pesticides. It’s particularly prevalent in compounds containing a trifluoromethyl group, which are used extensively in aromatic compounds for pest control .
Material Science
In material science, the trifluoromethoxy group’s unique properties are leveraged to develop functional materials with specific desired characteristics. This includes altering the physical properties of materials to suit particular applications .
将来の方向性
特性
IUPAC Name |
1-phenyl-N-[[3-(trifluoromethoxy)phenyl]methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2/c21-20(22,23)26-17-10-6-7-15(13-17)14-24-18(25)19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUVXPIFUDMHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Phenylcyclopentyl)-N-((3-(trifluoromethoxy)phenyl)methyl)formamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2873893.png)

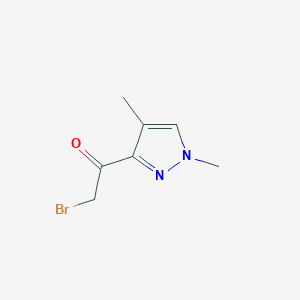
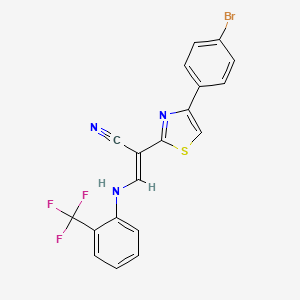

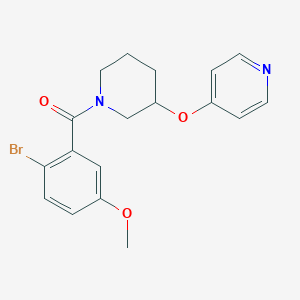

![1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2873903.png)
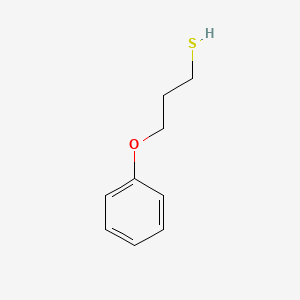
![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2873909.png)
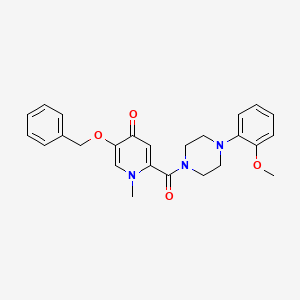


![(1S,2R,5R)-4-Oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2873914.png)